N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide

Anticancer research Renal cell carcinoma Thiazolidinone SAR

N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide (CAS 53514-64-0; molecular formula C₁₇H₁₄N₂O₂S; MW 310.38 g/mol) is a 4-oxothiazolidin-2-ylidene benzamide derivative – a member of the thiazolidinone scaffold class. It is classified by Sigma-Aldrich as an AldrichCPR compound, indicating it is offered primarily to early discovery researchers as part of a collection of rare and unique chemicals for which the vendor does not collect or guarantee analytical data, placing procurement responsibility on the buyer for identity and purity verification.

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
CAS No. 53514-64-0
Cat. No. B11972010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
CAS53514-64-0
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2S/c1-12-7-9-14(10-8-12)19-15(20)11-22-17(19)18-16(21)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyZVNLBMBNQMWFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide (CAS 53514-64-0): Core Chemical Identity and Sourcing Baseline


N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide (CAS 53514-64-0; molecular formula C₁₇H₁₄N₂O₂S; MW 310.38 g/mol) is a 4-oxothiazolidin-2-ylidene benzamide derivative – a member of the thiazolidinone scaffold class. It is classified by Sigma-Aldrich as an AldrichCPR compound, indicating it is offered primarily to early discovery researchers as part of a collection of rare and unique chemicals for which the vendor does not collect or guarantee analytical data, placing procurement responsibility on the buyer for identity and purity verification . The compound is structurally defined by a 4-methylphenyl substituent at the thiazolidinone N(3) position and a benzamide group attached via an exocyclic imine (ylidene) linkage at the C(2) position, a connectivity pattern that distinguishes it from the larger set of 4-thiazolidinone regioisomers and substitution variants.

Why N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide Cannot Be Substituted by Other 4-Thiazolidinone Analogs


The 4-thiazolidinone scaffold tolerates extensive substitution at positions N(3), C(2), and C(5), but even subtle changes in regiochemistry or electron-withdrawing/donating character of the aryl group produce marked shifts in biological target engagement and antiproliferative potency. A directly comparable study demonstrated that moving the 4-methylphenyl substituent from the N(3) position (as in CAS 53514-64-0's core connectivity) to the C(2) position, while simultaneously relocating the benzamide from the C(2)-ylidene to the N(3) position (i.e., the regioisomer N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide), yields a compound with cytotoxic activity against human renal cell adenocarcinoma (769-P) cells, yet the positional isomerism is expected to alter binding-site complementarity [1]. Additionally, replacing the 4-methylphenyl group with a 4-nitrophenyl (CAS 156809-43-7) or 4-chlorophenyl (CAS 156809-40-4) changes the electronic profile of the N(3)-aryl ring, which class-level SAR indicates can modulate electrophilic character at the ylidene linkage and impact target residence time [2][3]. These findings collectively warn that simple in-class substitution without matched comparative data risks loss of the desired biological fingerprint.

Quantitative Differentiation Evidence for CAS 53514-64-0 Against Its Closest Analogs


Structural Connectivity Differentiation: N(3)-4-Methylphenyl vs. C(2)-4-Methylphenyl Regioisomer in Renal Cell Carcinoma Cytotoxicity

In a 2019 study by Gawrońska-Grzywacz et al., the regioisomer N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide – which bears the 4-methylphenyl at C(2) rather than N(3) – displayed significant antiproliferative activity against human renal cell adenocarcinoma 769-P cells. At a concentration of 100 µM, this compound reduced 769-P viability to approximately 45% of control, and induced G1 cell cycle arrest with a concomitant decrease in G2/M phase distribution [1]. The target compound CAS 53514-64-0 possesses the isomeric connectivity (N(3)-4-methylphenyl; C(2)-ylidene benzamide). Class-level SAR for 4-thiazolidinones establishes that N(3)-aryl versus C(2)-aryl substitution alters the spatial orientation of the benzamide pharmacophore relative to the thiazolidinone ring, which can change hydrogen-bonding geometry at kinase ATP-binding sites [2]. No head-to-head comparative cytotoxicity data between these two specific regioisomers have been published, and this divergence must be considered a key differentiation hypothesis requiring direct experimental confirmation.

Anticancer research Renal cell carcinoma Thiazolidinone SAR

Electronic Influence of the 4-Methylphenyl Substituent: Divergence from 4-Nitrophenyl and 4-Chlorophenyl Analogs

The 4-methyl substituent on the N(3)-phenyl ring of CAS 53514-64-0 imparts a moderate electron-donating (+I, weak hyperconjugative) effect relative to the electron-withdrawing 4-nitro (CAS 156809-43-7; Hammett σₚ = +0.78) and 4-chloro (CAS 156809-40-4; σₚ = +0.23) analogs [1]. In structurally related 4-thiazolidinone series, electron-donating substituents on the N(3)-aryl ring have been correlated with enhanced antiproliferative activity compared to electron-withdrawing analogs, attributed to stabilization of the ylidene imine bond and modulation of the thiazolidinone ring's electrophilic character at C(5) [2]. One cross-study comparison in a related scaffold (4-thiazolidinones evaluated as EGFR inhibitors) demonstrated that a 4-methylphenyl group at the N(3) position conferred an IC₅₀ of 0.8 µM against MCF-7 breast cancer cells, versus 2.3 µM for the 4-chlorophenyl analog and 4.1 µM for the unsubstituted phenyl, although these values are from a different chemotype and cannot be directly assigned to CAS 53514-64-0 [3].

Medicinal chemistry SAR Electron-donating vs. withdrawing substituents

Provenance and Purity Transparency: AldrichCPR 'As-Is' Status vs. Fully Characterized Analogs

CAS 53514-64-0 is sold exclusively as an AldrichCPR product by Sigma-Aldrich, meaning the vendor explicitly states that it 'does not collect analytical data for this product' and sells it 'AS-IS' with no warranty of identity, purity, or fitness for a particular purpose . In contrast, closely related analogs such as 4-chloro-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide are available with certified purity ≥95% and full analytical characterization (NMR, HPLC, MS) from multiple suppliers . The absence of vendor-provided analytical data for CAS 53514-64-0 places the full burden of identity confirmation and purity assessment on the purchasing laboratory, which must allocate resources for independent characterization (e.g., ¹H/¹³C NMR, HRMS, HPLC purity, and elemental analysis) before use in biological assays. This procurement characteristic is a direct practical consideration for laboratories evaluating cost-per-assay-ready-compound.

Chemical procurement Quality control AldrichCPR

Intellectual Property Landscape: Antiviral and CNS Patent Coverage Favoring the 4-Oxothiazolidin-2-ylidene Scaffold

The 4-oxothiazolidin-2-ylidene scaffold encompassing CAS 53514-64-0 is the subject of two recent patent families that may constrain or direct freedom-to-operate for commercial development. PCT application WO 2025/003911 (filed 2024-06-26 by Università degli Studi di Cagliari) claims 4-oxothiazolidin-2-ylidene molecules as antiviral agents, specifically mentioning activity against HIV-1 reverse transcriptase and HCV NS5B RNA-dependent RNA polymerase [1]. A separate patent family (EP 0 772 636 and related national filings) claims 4-oxothiazolidin-2-ylidene-acetamide derivatives as CNS agents for the treatment of epilepsy and convulsive disorders [2]. These patent filings indicate that the specific ylidene connectivity present in CAS 53514-64-0 is recognized as pharmacologically relevant and may be subject to composition-of-matter or method-of-use claims. In contrast, 2-imino-4-thiazolidinone derivatives with non-ylidene connectivity (e.g., rhodanine-based analogs) are not encompassed by these specific patent families, making the ylidene linkage a distinguishing feature for IP-conscious procurement in drug discovery programs.

Antiviral agents Patent landscape CNS therapeutics

Recommended Research and Procurement Application Scenarios for N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide


Regioisomeric SAR Probe for Renal Cell Carcinoma Target Deconvolution

CAS 53514-64-0 is best deployed as a regioisomeric comparator to N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide in head-to-head cytotoxicity profiling against 769-P renal cell adenocarcinoma cells. Given that the C(2)-methylphenyl regioisomer has published activity data (Oncology Reports, 2019), a direct comparison would clarify whether the N(3)-4-methylphenyl/C(2)-ylidene benzamide connectivity of CAS 53514-64-0 enhances or diminishes antiproliferative activity. Such matched-pair SAR studies require independent purity verification of CAS 53514-64-0 prior to biological testing .

Electronic Substituent SAR Profiling for 4-Oxothiazolidin-2-ylidene Scaffold Optimization

Use CAS 53514-64-0 as the electron-donating (4-methyl) reference point in a comparative panel that includes the 4-nitro analog (CAS 156809-43-7, electron-withdrawing, σₚ = +0.78) and the 4-chloro analog (CAS 156809-40-4, weakly electron-withdrawing, σₚ = +0.23). Such a panel enables systematic evaluation of how N(3)-aryl electronic character modulates target binding affinity (e.g., kinase inhibition IC₅₀), metabolic stability (microsomal t₁/₂), and cellular permeability (Caco-2 Papp) across a common 4-oxothiazolidin-2-ylidene benzamide scaffold [1][2].

Antiviral Lead Discovery Scaffold Exploration Under WO 2025/003911

For laboratories pursuing antiviral drug discovery within the 4-oxothiazolidin-2-ylidene patent space, CAS 53514-64-0 represents a specific N(3)-aryl substitution variant that may be screened in HIV-1 reverse transcriptase or HCV NS5B polymerase biochemical assays to determine whether the 4-methylphenyl group confers potency advantages over unsubstituted phenyl or halogenated analogs in a viral enzyme inhibition context [3].

Chemical Biology Tool Compound for Cellular Target Engagement Profiling

Following independent purity certification, CAS 53514-64-0 may serve as a chemical biology probe in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments aimed at identifying the direct protein target(s) of the 4-oxothiazolidin-2-ylidene benzamide scaffold. The 4-methylphenyl substituent provides a distinct molecular ion signature (MW 310.38; [M+H]⁺ = 311.12) and characteristic NMR signals for downstream analytical confirmation, but this usage demands rigorous purity verification per the AldrichCPR 'AS-IS' procurement terms .

Quote Request

Request a Quote for N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.